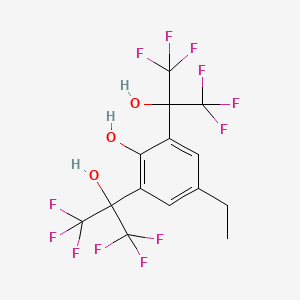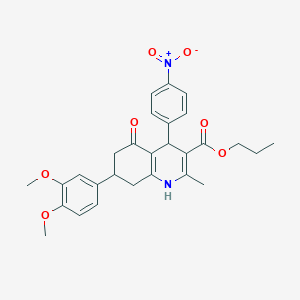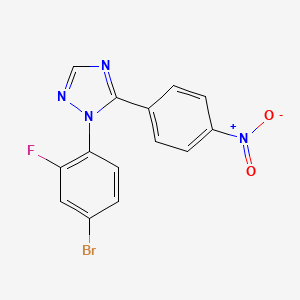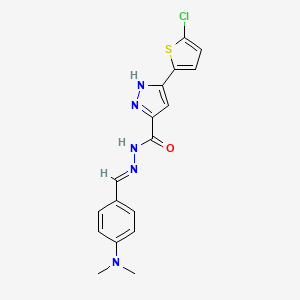
4-Ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Etil-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hidroxipropan-2-il)fenol: es un derivado de fenol fluorado. Este compuesto es conocido por su estructura química única, que incluye dos grupos hexafluoroisopropanol unidos a un anillo de fenol. La presencia de átomos de flúor confiere propiedades distintivas al compuesto, lo que lo hace valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Etil-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hidroxipropan-2-il)fenol generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la preparación de 2,6-dimetilfenol y 1,1,1,3,3,3-hexafluoroacetona.
Reacción: La reacción entre 2,6-dimetilfenol y 1,1,1,3,3,3-hexafluoroacetona se lleva a cabo en presencia de un catalizador ácido fuerte, como el ácido sulfúrico, bajo condiciones controladas de temperatura.
Purificación: El producto resultante se purifica mediante técnicas como la recristalización o la cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial: En entornos industriales, la producción de este compuesto puede involucrar reactores a gran escala y procesos de flujo continuo para garantizar una síntesis eficiente y rentable. El uso de sistemas automatizados y técnicas avanzadas de purificación ayuda a lograr altos rendimientos y una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el grupo fenol en una hidroquinona correspondiente.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir varios sustituyentes en el anillo de fenol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reactivos como el bromo o el ácido nítrico se pueden utilizar para reacciones de halogenación o nitración, respectivamente.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: Derivados de hidroquinona.
Sustitución: Derivados de fenol halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química:
- El compuesto se utiliza como disolvente en varias reacciones orgánicas debido a su alta polaridad y capacidad para estabilizar los intermedios reactivos.
- Se emplea en la síntesis de polímeros fluorados y materiales para aplicaciones avanzadas.
Biología:
- La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar las interacciones enzimáticas y el plegamiento de proteínas.
Medicina:
- La investigación está en curso para explorar su potencial como intermedio farmacéutico y su papel en los sistemas de administración de fármacos.
Industria:
- Se utiliza en la producción de recubrimientos de alto rendimiento, adhesivos y selladores debido a su estabilidad química y resistencia a entornos hostiles.
Mecanismo De Acción
El mecanismo de acción de 4-Etil-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hidroxipropan-2-il)fenol implica su interacción con objetivos moleculares a través de enlaces de hidrógeno e interacciones hidrofóbicas. La presencia de átomos de flúor aumenta su capacidad para participar en estas interacciones, lo que lleva a una mayor afinidad de unión y especificidad. El compuesto puede modular la actividad enzimática e influir en las vías bioquímicas, lo que lo convierte en una herramienta valiosa en la investigación bioquímica.
Comparación Con Compuestos Similares
Compuestos similares:
1,1,1,3,3,3-Hexafluoro-2-propanol: Un compuesto relacionado con grupos fluorados similares pero que carece del anillo de fenol.
2,6-Di-terc-butil-4-etilfenol: Otro derivado de fenol con diferentes sustituyentes en el anillo de fenol.
Singularidad:
- La presencia de dos grupos hexafluoroisopropanol en 4-Etil-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hidroxipropan-2-il)fenol confiere propiedades únicas como alta polaridad, estabilidad química y la capacidad de estabilizar intermedios reactivos. Estas características lo hacen distinto de otros compuestos similares y valioso en aplicaciones especializadas.
Propiedades
Fórmula molecular |
C14H10F12O3 |
|---|---|
Peso molecular |
454.21 g/mol |
Nombre IUPAC |
4-ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C14H10F12O3/c1-2-5-3-6(9(28,11(15,16)17)12(18,19)20)8(27)7(4-5)10(29,13(21,22)23)14(24,25)26/h3-4,27-29H,2H2,1H3 |
Clave InChI |
WECMHMOIORSWKO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)O)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)

![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)
![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)

![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)

![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)
![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)
